

An In-Depth Technical Guide to Allyloxy Propanol: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Allyloxy propanol

CAS No.: 9042-19-7

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In the landscape of modern chemistry, the versatility of bifunctional molecules is paramount. **Allyloxy propanol**, a molecule possessing both a reactive allyl group and a hydroxyl functionality, stands out as a significant building block in various scientific and industrial domains. This guide provides a comprehensive technical overview of **allyloxy propanol**, delving into its chemical identity, physicochemical properties, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.

Unveiling the Chemical Architecture of Allyloxy Propanol

Allyloxy propanol, also known as propylene glycol monoallyl ether, is an organic compound with the chemical formula $C_6H_{12}O_2$. Its structure is characterized by a propanol backbone with an allyl ether substituent. This arrangement gives rise to two primary isomers, the identity of which dictates the molecule's reactivity and physical characteristics.

- **1-Allyloxy-2-propanol:** In this isomer, the allyl ether group is attached to the primary carbon of the propane chain, resulting in a secondary alcohol.
- **2-Allyloxy-1-propanol:** Conversely, this isomer features the allyl ether linkage at the secondary carbon, presenting a primary alcohol.

The presence of both a nucleophilic hydroxyl group and a reactive double bond within the same molecule makes **allyloxy propanol** a valuable intermediate in organic synthesis and polymer chemistry.[1]

Physicochemical Properties: A Comparative Analysis

The distinct placement of the functional groups in the two isomers of **allyloxy propanol** leads to subtle but important differences in their physical and chemical properties. While comprehensive experimental data for each pure isomer is not always readily available in compiled resources, we can infer and supplement with data from closely related compounds and computational predictions.

Property	1-Allyloxy-2-propanol	2-Allyloxy-1-propanol
IUPAC Name	1-(prop-2-en-1-yloxy)propan-2-ol	2-(prop-2-en-1-yloxy)propan-1-ol
Synonyms	Propylene glycol 1-allyl ether	Propylene glycol 2-allyl ether
CAS Number	21460-36-6[2]	1331-17-5[3]
Molecular Formula	C ₆ H ₁₂ O ₂	C ₆ H ₁₂ O ₂
Molecular Weight	116.16 g/mol	116.16 g/mol
Boiling Point	Estimated ~150-160 °C	Estimated ~150-160 °C
Density	Estimated ~0.93-0.95 g/cm ³	Estimated ~0.93-0.95 g/cm ³
Solubility	Miscible with water and many organic solvents.	Miscible with water and many organic solvents.[4]

Note: Experimental values for boiling point and density of the pure isomers are not consistently reported. The provided estimates are based on the properties of similar propylene glycol ethers and the influence of the allyl group. The complete miscibility with water is a key characteristic, attributed to the hydrogen bonding capability of the hydroxyl group.[4]

Synthesis of Allyloxy Propanol: Methodologies and Mechanistic Insights

The synthesis of **allyloxy propanol** is primarily achieved through etherification reactions, with the Williamson ether synthesis being a cornerstone method. The choice of reactants and reaction conditions is critical in selectively producing the desired isomer.

Williamson Ether Synthesis: A Classic Approach

This venerable method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Synthesis of 1-Allyloxy-2-propanol:

This isomer is typically synthesized by reacting propylene glycol with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base. The primary hydroxyl group of propylene glycol is more sterically accessible and generally more reactive, favoring the formation of the 1-allyloxy isomer.

Experimental Protocol: Synthesis of 1-Allyloxy-2-propanol via Williamson Ether Synthesis

Materials:

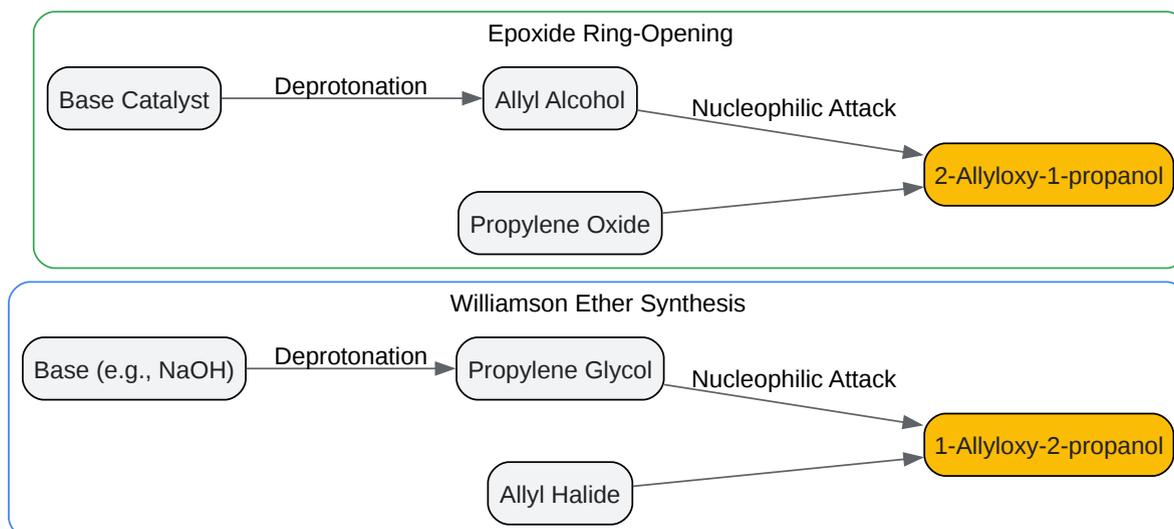
- Propylene glycol
- Allyl chloride
- Sodium hydroxide (NaOH)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
- Anhydrous diethyl ether
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylene glycol and a catalytic amount of TBAB in a suitable solvent like tetrahydrofuran (THF).
- Add a stoichiometric amount of powdered sodium hydroxide to the solution.
- Slowly add allyl chloride to the reaction mixture.
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.
- Extract the filtrate with diethyl ether.
- Wash the organic layer with a saturated sodium chloride solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by fractional distillation to yield pure 1-allyloxy-2-propanol.

Ring-Opening of Epoxides: A Regioselective Alternative

The synthesis of 2-allyloxy-1-propanol can be achieved through the base-catalyzed ring-opening of propylene oxide with allyl alcohol. The alkoxide of allyl alcohol acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring, leading to the formation of the primary alcohol isomer.



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Caption: Synthetic routes to **Allyloxy Propanol** isomers.

Spectroscopic Characterization: Fingerprinting the Isomers

Unequivocal identification of the **allyloxy propanol** isomers is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum provides a wealth of structural information. Key distinguishing features include the chemical shifts of the protons on the carbon bearing the hydroxyl group and the protons adjacent to the ether linkage. The vinyl protons of the allyl group typically appear in the 5-6 ppm region, while the methylene protons of the allyl group adjacent to the ether oxygen are found around 4 ppm.

- ^{13}C NMR: The carbon NMR spectrum complements the ^1H NMR data. The chemical shifts of the carbons in the propanol backbone are particularly diagnostic for differentiating between the 1-allyloxy and 2-allyloxy isomers.

Infrared (IR) Spectroscopy

The IR spectrum of **allyloxy propanol** is characterized by several key absorption bands:

- A broad O-H stretching band in the region of $3200\text{-}3600\text{ cm}^{-1}$, indicative of the hydroxyl group.
- C-H stretching vibrations of the alkyl and vinyl groups around $2850\text{-}3100\text{ cm}^{-1}$.
- A C=C stretching absorption of the allyl group near 1645 cm^{-1} .
- A prominent C-O-C stretching band for the ether linkage, typically in the $1050\text{-}1150\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) for **allyloxy propanol** would be observed at an m/z of 116. Common fragmentation pathways include the loss of the allyl group and cleavage adjacent to the hydroxyl and ether functionalities.

Diverse Applications: Leveraging Bifunctionality

The dual functionality of **allyloxy propanol** underpins its utility in a wide array of applications, from polymer science to fine chemical synthesis.

Polymer and Coatings Industry

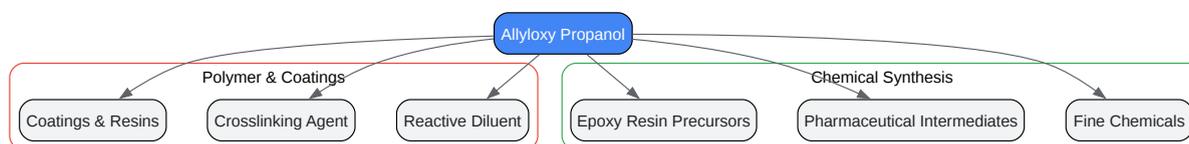
The allyl group of **allyloxy propanol** serves as a reactive handle for polymerization. It can participate in free-radical polymerization and is particularly useful in the formulation of coatings, adhesives, and resins.[4] The hydroxyl group can be further reacted, for example, with isocyanates to form polyurethanes, allowing for the creation of crosslinked networks with tailored properties. Its ability to act as a reactive diluent in coating formulations helps to reduce viscosity while being incorporated into the final polymer structure.

Chemical Intermediate in Organic Synthesis

Allyloxy propanol is a valuable precursor for the synthesis of more complex molecules.[1] The hydroxyl group can be oxidized to a ketone or an aldehyde, while the allyl group can undergo a variety of transformations, including:

- Epoxidation: To form glycidyl ethers, which are important intermediates in the production of epoxy resins.
- Dihydroxylation: To create triol derivatives.
- Thiol-ene "click" chemistry: For the efficient and specific introduction of various functionalities.

These reactions open pathways to a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals.[1]



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Caption: Key application areas of **Allyloxy Propanol**.

Safety and Handling: A Researcher's Responsibility

As with all chemicals, proper handling and awareness of potential hazards are crucial when working with **allyloxy propanol**.

GHS Hazard Classification:

While a specific, universally adopted GHS classification for the individual isomers of **allyloxy propanol** is not consistently available, propylene glycol ethers as a class can present certain hazards. Based on data for related compounds, potential hazards may include:

- Flammability: Propylene glycol ethers can be flammable liquids.[5]
- Eye Irritation: May cause serious eye irritation.
- Skin Irritation: May cause skin irritation.
- Respiratory Irritation: Vapors may cause respiratory irritation.

Safe Handling and Storage:

- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
- In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

It is imperative to consult the specific Safety Data Sheet (SDS) for the particular isomer of **allyloxy propanol** being used for detailed and up-to-date safety information.

Conclusion: A Molecule of Growing Importance

Allyloxy propanol, in its isomeric forms, represents a versatile and valuable platform molecule for chemical innovation. Its unique combination of a reactive allyl group and a modifiable hydroxyl group provides a gateway to a vast array of polymers, coatings, and fine chemicals. As research continues to uncover new synthetic methodologies and applications, the importance of **allyloxy propanol** in both academic and industrial settings is set to expand, further solidifying its role as a key player in the chemist's toolbox.

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